molecular formula C14H15N3O2S B4259598 1-methyl-4-[(2-methyl-1,3-benzothiazol-5-yl)carbonyl]-2-piperazinone

1-methyl-4-[(2-methyl-1,3-benzothiazol-5-yl)carbonyl]-2-piperazinone

Cat. No. B4259598
M. Wt: 289.35 g/mol
InChI Key: JFOUXECPTCTRQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-4-[(2-methyl-1,3-benzothiazol-5-yl)carbonyl]-2-piperazinone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as MBZP and has been found to have several unique properties that make it an attractive candidate for various research studies.

Mechanism of Action

The mechanism of action of MBZP is not well understood. However, it has been proposed that the compound may act as a chelating agent, binding to metal ions through its carbonyl and thiazole groups. This binding may result in changes in the fluorescence properties of the compound, which can be used for detection purposes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MBZP have not been extensively studied. However, some studies have suggested that the compound may have antioxidant properties and may be able to scavenge free radicals. It has also been suggested that MBZP may have potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of MBZP is its fluorescent properties, which make it a useful probe for the detection of metal ions. Additionally, the compound is relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of MBZP is its limited solubility in water, which can make it difficult to work with in aqueous environments.

Future Directions

There are several potential future directions for research involving MBZP. One area of interest is the development of new metal complexes using MBZP as a ligand. These complexes could have potential applications in catalysis and material science. Another area of interest is the study of the antioxidant properties of MBZP and its potential applications in the treatment of neurodegenerative diseases. Finally, further research is needed to better understand the mechanism of action of MBZP and its potential applications in other areas of scientific research.

Scientific Research Applications

MBZP has been found to have several potential applications in scientific research. It has been used as a fluorescent probe for the detection of metal ions such as copper and zinc. It has also been used as a ligand for the preparation of metal complexes that have been studied for their potential applications in catalysis and material science.

properties

IUPAC Name

1-methyl-4-(2-methyl-1,3-benzothiazole-5-carbonyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c1-9-15-11-7-10(3-4-12(11)20-9)14(19)17-6-5-16(2)13(18)8-17/h3-4,7H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFOUXECPTCTRQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)C(=O)N3CCN(C(=O)C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-methyl-4-[(2-methyl-1,3-benzothiazol-5-yl)carbonyl]-2-piperazinone
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1-methyl-4-[(2-methyl-1,3-benzothiazol-5-yl)carbonyl]-2-piperazinone
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1-methyl-4-[(2-methyl-1,3-benzothiazol-5-yl)carbonyl]-2-piperazinone
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1-methyl-4-[(2-methyl-1,3-benzothiazol-5-yl)carbonyl]-2-piperazinone
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1-methyl-4-[(2-methyl-1,3-benzothiazol-5-yl)carbonyl]-2-piperazinone

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